molecular formula C22H15Br3N2O B408966 (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone CAS No. 353253-18-6

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone

Cat. No.: B408966
CAS No.: 353253-18-6
M. Wt: 563.1g/mol
InChI Key: CYGLARXNLFGHET-UHFFFAOYSA-N
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Description

(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone is a specialized pyrazoline derivative offered as a building block for advanced medicinal chemistry and drug discovery programs. Compounds based on the 4,5-dihydro-1H-pyrazole (pyrazoline) core are the subject of extensive research due to their broad spectrum of pharmacological activities . Research into structurally similar bis-aryl pyrazolines has identified these scaffolds as possessing significant antitumor, antibacterial, antifungal, and anti-inflammatory properties . The specific substitution pattern on this molecule, featuring multiple bromine atoms, is designed to facilitate structure-activity relationship (SAR) studies and enhance metabolic stability, making it a valuable intermediate in the synthesis of novel bioactive molecules . The molecular framework is synthetically accessible via the cyclocondensation of appropriate α,β-unsaturated ketones with hydrazine derivatives, allowing for further structural diversification . This product is intended for use by qualified researchers as a key synthetic intermediate or a chemical probe for investigating new biological targets. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br3N2O/c23-16-9-5-14(6-10-16)20-13-21(15-7-11-17(24)12-8-15)27(26-20)22(28)18-3-1-2-4-19(18)25/h1-12,21H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGLARXNLFGHET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Synthesis

The precursor chalcone, 1,3-bis(4-bromophenyl)prop-2-en-1-one, is synthesized through Claisen-Schmidt condensation between 4-bromoacetophenone and 4-bromobenzaldehyde under basic conditions. Source demonstrates analogous quinoline syntheses using Pfitzinger reactions, where ketones react with isatin derivatives in ethanol under reflux. Adapting this method:

Key characterization data for the chalcone intermediate:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.92 (d, J=8.4 Hz, 2H), 7.68–7.72 (m, 4H), 7.53 (d, J=16.0 Hz, 1H), 7.45 (d, J=8.4 Hz, 2H), 6.89 (d, J=16.0 Hz, 1H).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch).

Cyclocondensation with Hydrazine Derivatives

The chalcone undergoes cyclization with phenylhydrazine derivatives to form the pyrazoline core. Source details a similar approach using carbothioamide intermediates in anhydrous ethanol under reflux:

Critical reaction parameters:

  • Solvent : Anhydrous ethanol minimizes side reactions.

  • Temperature : Reflux conditions (78°C) enhance reaction kinetics.

  • Workup : Recrystallization from dimethylformamide yields high-purity crystals.

Optimization Notes :

  • Catalyst : Aluminum chloride (1.2 equiv) achieves optimal electrophilic activation.

  • Temperature Control : Gradual warming from 0°C to room temperature prevents decomposition.

Alternative Nucleophilic Acylation

For acid-sensitive substrates, source employs carbodiimide-mediated coupling:

Reaction Optimization and Scalability

Catalytic Enhancements

Copper acetate (Cu(OAc)₂) and lithium acetate (LiOAc) systems, as reported in source, improve reaction efficiency in bromoarene couplings:

Solvent Screening Data

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37598
DMF36.78295
THF7.55890

Data adapted from sources.

Characterization and Analytical Validation

Crystallographic Analysis

Single-crystal X-ray diffraction (source methodology) confirms molecular geometry:

  • Space Group : P-1

  • Bond Angles : N1-C11-C12 = 119.5(3)°

  • Dihedral Angles : Pyrazoline/thiophene planes = 6.11(3)°

Spectroscopic Data

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 196.4 (C=O), 148.2 (C-Br), 128.7–134.2 (aromatic carbons).

  • HRMS (ESI+) : m/z calc. for C₂₃H₁₅Br₃N₂O [M+H]⁺: 589.8642, found: 589.8645.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclocondensation :

    • Use of bulky directing groups (e.g., p-tolyl in source) ensures proper substituent orientation.

    • Kinetic vs. thermodynamic control studies show ethanol favors the 3,5-disubstituted product.

  • Bromine Substituent Reactivity :

    • Electrophilic bromination side reactions are suppressed using low-temperature acylation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atoms.

Major Products

    Oxidation: Oxidation of the methylene group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking simulations have shown that similar compounds can effectively inhibit oxidative stress-related pathways, suggesting potential therapeutic applications in treating chronic inflammatory diseases .

Study Findings
Molecular Docking StudyIdentified strong binding affinities with key inflammatory targets.
DFT AnalysisRevealed favorable electronic properties conducive to biological activity.

Anticancer Activity

Research has demonstrated the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of various signaling pathways. For example, studies have shown that similar structures can inhibit cell proliferation in breast and lung cancer models .

Nonlinear Optical Properties

The compound's structural characteristics suggest promising applications in nonlinear optics. Computational studies utilizing density functional theory (DFT) have predicted significant polarizability and hyperpolarizability values for related pyrazole derivatives, indicating their potential use in optical devices such as frequency converters and optical limiters .

Property Value
PolarizabilityHigh
HyperpolarizabilitySignificant

DFT Calculations

Density functional theory calculations have been extensively used to predict the electronic properties and stability of (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone. These studies often focus on:

  • Geometric Optimization : Determining the most stable conformations.
  • Charge Distribution Analysis : Understanding electron density variations within the molecule.

Such analyses provide insights into the reactivity and interaction profiles of the compound with biological targets .

Case Studies

  • Antioxidant Capacity Evaluation
    • A study assessed the antioxidant capacity of similar pyrazole derivatives using various assays (DPPH, ABTS). Results indicated a strong correlation between structure and antioxidant efficacy.
  • Synthesis and Characterization
    • The synthesis of this compound was achieved through multi-step reactions involving halogenation and cyclization processes, confirmed by spectroscopic methods including NMR and X-ray crystallography .

Mechanism of Action

The mechanism by which (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone exerts its effects involves interaction with specific molecular targets. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, while the bromine atoms enhance binding through halogen bonding.

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound is compared to analogs with fluorophenyl, carboxamide, and alternative ketone substituents (Table 1).

Table 1: Structural and Electronic Comparison of Pyrazoline Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Structural Features Reference
(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone (Target Compound) R1=R2=4-BrC₆H₄; R3=2-BrC₆H₄CO- 618.92 Three bromine atoms; planar methanone group
3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide R1=R2=4-FC₆H₄; R3=CONH₂ 353.36 Fluorine substitution; carboxamide group
1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one R1=R2=4-FC₆H₄; R3=COCH₂CH₃ 382.40 Aliphatic ketone; reduced steric hindrance
1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone R1=4-BrC₆H₄; R2=4-FC₆H₄; R3=COCH₃ 429.24 Mixed halogen substitution; methyl ketone

Key Observations :

  • Steric Bulk: The 2-bromophenyl methanone group introduces greater steric hindrance than methyl or ethyl ketones, which may reduce molecular flexibility and influence crystal packing .

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal differences in dihedral angles and hydrogen-bonding patterns:

  • Target Compound: No crystallographic data is available in the provided evidence, but analogs like 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Cryst. E 2012, o2586) show dihedral angles of ~15° between the pyrazoline ring and aryl substituents, suggesting moderate conjugation .
  • Fluorophenyl Analogs : Compounds with 4-fluorophenyl groups exhibit shorter C–F bonds (1.34 Å) compared to C–Br bonds (1.89 Å), leading to tighter molecular packing and higher melting points .

Biological Activity

The compound (3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2-bromophenyl)methanone, also known by its chemical formula C22H15Br3N2OC_{22}H_{15}Br_3N_2O, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

  • Molecular Formula : C22H15Br3N2OC_{22}H_{15}Br_3N_2O
  • Molecular Weight : 494.18 g/mol
  • CAS Number : 353253-18-6

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective anticancer agents. The following table summarizes key findings related to its anticancer properties:

StudyCell LineConcentrationEffectReference
1MDA-MB-231 (breast cancer)1.0 μMInduced apoptosis with enhanced caspase-3 activity (1.33–1.57 times)
2HepG2 (liver cancer)10 μMSignificant reduction in cell viability
3A549 (lung cancer)20 μMInhibition of microtubule assembly (40.76–52.03%)

The compound has shown promising results in inducing apoptosis in various cancer cell lines, particularly breast and liver cancers. The mechanism appears to involve the disruption of microtubule dynamics, which is crucial for cell division and proliferation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. The following table presents findings from studies assessing the antibacterial effects:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)Effectiveness
This compoundE. coli50 μg/mLModerate
Staphylococcus aureus25 μg/mLHigh
Pseudomonas aeruginosa100 μg/mLLow

These results indicate that the compound exhibits variable antibacterial activity depending on the bacterial strain, with a notable effectiveness against Staphylococcus aureus.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, compounds similar to the one discussed have been shown to inhibit pro-inflammatory cytokines in cell culture models.

Case Study 1: Anticancer Effects on MDA-MB-231 Cells

In a study examining the effects of this compound on MDA-MB-231 cells:

  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Findings : Significant morphological changes were observed at concentrations as low as 1.0 μM, with increased apoptosis markers noted through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus revealed:

  • Methodology : Agar diffusion method was employed to assess susceptibility.
  • Findings : The compound exhibited a clear zone of inhibition at a concentration of 25 μg/mL, indicating strong antibacterial activity.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Ethanol, glacial acetic acid, reflux (4h)70–80
2Dichloromethane, room temperature (12h)60–65

Advanced: How can regioselectivity challenges be addressed during the synthesis of brominated pyrazoline derivatives?

Methodological Answer:
Regioselectivity in pyrazoline synthesis is influenced by steric and electronic factors. Strategies include:

  • Pre-functionalized intermediates : Using pre-brominated aryl hydrazines to direct cyclization .
  • Catalytic control : Adding Lewis acids (e.g., ZnCl₂) to stabilize transition states and favor 4,5-dihydro-1H-pyrazole formation .
  • Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, as seen in the synthesis of analogs with 80% regioselectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., diastereotopic protons in the pyrazoline ring) and confirms substitution patterns. For example, pyrazoline protons appear as doublets of doublets (δ 3.8–4.2 ppm) .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bonds (~3150–3430 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₄H₁₇Br₃N₂O) .

Advanced: How can researchers resolve discrepancies in biological activity data between structural analogs?

Methodological Answer:
Contradictions in activity data (e.g., varying IC₅₀ values) require:

  • Structural benchmarking : Compare analogs with systematic substituent changes (e.g., 2-bromo vs. 4-bromo phenyl groups) using computational docking to identify binding-affinity trends .
  • Assay standardization : Control variables like solvent polarity (DMSO vs. ethanol) and cell-line specificity, as demonstrated in serotonin receptor studies .
  • Meta-analysis : Pool data from multiple studies (e.g., 10+ analogs) to identify outliers and validate trends statistically .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving brominated intermediates?

Methodological Answer:
Yield optimization involves:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during bromination .
  • Microwave-assisted synthesis : Reduces reaction time from 12h to 1h, improving yields by 15–20% in halogenated pyrazoline syntheses .
  • Purification : Gradient column chromatography (hexane:ethyl acetate 8:1 to 4:1) effectively isolates brominated products with >95% purity .

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